Isotretinoin anisatil

Description

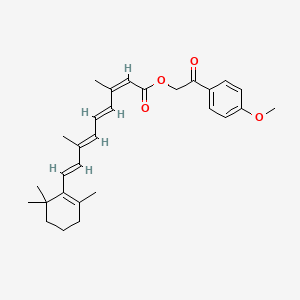

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-21(12-17-26-23(3)11-8-18-29(26,4)5)9-7-10-22(2)19-28(31)33-20-27(30)24-13-15-25(32-6)16-14-24/h7,9-10,12-17,19H,8,11,18,20H2,1-6H3/b10-7+,17-12+,21-9+,22-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCQZCJDPGBBE-BVYOMHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2=CC=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OCC(=O)C2=CC=C(C=C2)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021797 | |

| Record name | Isotretinoin anisatil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127471-94-7 | |

| Record name | Isotretinoin anisatil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127471947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotretinoin anisatil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyanasatil Retinoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRETINOIN ANISATIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/922SI67369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Strategies and Chemical Modification of Isotretinoin Anisatil

Retinol (B82714) and Retinoic Acid as Synthetic Precursors

The foundational molecules for the synthesis of retinoid derivatives like Isotretinoin (B22099) anisatil are vitamin A (retinol) and its oxidized form, retinoic acid. Retinol, the primary dietary form of vitamin A, is converted in the body to retinoic acid, the biologically active form that interacts with nuclear receptors. researchgate.net In synthetic chemistry, this natural pathway is mimicked. Retinol serves as the principal starting material, which is then oxidized to form various isomers of retinoic acid.

Isotretinoin, or 13-cis-retinoic acid, is a specific stereoisomer of all-trans-retinoic acid (tretinoin). mdpi.comnih.gov It is the direct precursor that provides the core structure for Isotretinoin anisatil. The synthesis of high-purity isotretinoin is a critical first step, as the stereochemistry at the C13 double bond defines the final compound.

| Compound | Molecular Formula | Role in Synthesis |

|---|---|---|

| Retinol (Vitamin A) | C20H30O | Primary starting material, oxidized to retinoic acid. researchgate.net |

| Isotretinoin (13-cis-Retinoic Acid) | C20H28O2 | Core retinoid structure, undergoes esterification. chemicalbook.com |

| 2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one | C9H10O3 | Provides the "anisatil" moiety for esterification. rsc.org |

General Synthetic Pathways for Retinoid Derivatives

The synthesis of this compound involves two main stages: the formation of the isotretinoin backbone and its subsequent esterification with the anisatil moiety.

The industrial synthesis of isotretinoin often starts from β-ionone, which provides the characteristic cyclohexene (B86901) ring. Through a series of reactions, a polyene side chain is constructed. A key challenge is establishing the correct stereochemistry. Many syntheses produce a mixture of isomers, primarily all-trans-retinoic acid (tretinoin) and 13-cis-retinoic acid (isotretinoin), which then require separation. More advanced methods aim for stereospecific synthesis to directly yield isotretinoin, thereby improving efficiency and reducing the levels of the tretinoin (B1684217) impurity. nih.gov

The introduction of the anisatil group occurs via esterification of the carboxylic acid group of isotretinoin. This requires the synthesis of the second precursor, 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one (also known as α-hydroxy-4-methoxyacetophenone). This can be prepared by reacting 2-bromo-4'-methoxyacetophenone (B141222) with water in DMSO google.com or by treating 4-methoxyacetophenone with iodosobenzene (B1197198) in methanolic sodium hydroxide. rsc.org Another route involves the reaction of 2,4-dihydroxyacetophenone with dimethyl sulfate. nih.gov

Once both precursors are obtained, a standard esterification reaction can be performed. A common method involves activating the carboxylic acid of isotretinoin, for example, by converting it into an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.comencyclopedia.pub This activated intermediate is then reacted with 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one to form the final ester, this compound.

A plausible reaction scheme is as follows:

Activation: Isotretinoin is reacted with a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an anhydrous solvent.

Esterification: 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one is added to the reaction mixture, leading to the formation of the ester bond.

Purification: The final product is purified from byproducts (like dicyclohexylurea, if DCC is used) and any unreacted starting materials, typically using chromatographic techniques. google.com

Oxidation and Isomerization Methodologies

Analytical Methodologies for Compound Characterization and Purity Assessment

A suite of analytical techniques is essential to confirm the structure of this compound and assess its purity.

High-Performance Liquid Chromatography (HPLC): This is the most widely used method for analyzing retinoids. diva-portal.orgmdpi.comnih.govnih.govijsrp.org Reversed-phase HPLC with a UV detector is typically employed to separate this compound from its precursors and potential isomers, such as the all-trans version. The high sensitivity and resolving power of HPLC allow for accurate quantification of purity and impurity profiles. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. NMR analysis can confirm the successful esterification by identifying signals corresponding to the protons and carbons of both the isotretinoin and the anisatil moieties. It is also a powerful tool for confirming the stereochemistry of the double bonds in the polyene chain. diva-portal.org

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry verifies the molecular weight of the synthesized compound. mdpi.comijsrp.org It helps to confirm the identity of the product and can be used to identify metabolites or degradation products.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the disappearance of the carboxylic acid hydroxyl group from isotretinoin and the appearance of the characteristic ester carbonyl stretch in the product.

Development of Novel Synthetic Routes for Retinoid Anisatil Derivatives

Research into the synthesis of retinoid derivatives is ongoing, with a focus on improving efficiency, stereoselectivity, and the environmental impact of the processes. For retinoid anisatil derivatives, future developments may include:

Enzymatic Synthesis: Utilizing enzymes like lipases for the esterification step could offer higher selectivity and milder reaction conditions, potentially reducing the risk of isomerization and simplifying purification.

Flow Chemistry: Implementing continuous flow reactors could allow for better control over reaction parameters such as temperature and reaction time, leading to higher yields and purity. This can be particularly advantageous for managing light- and heat-sensitive compounds like retinoids.

Novel Coupling Reagents: The development of more efficient and greener coupling reagents for the esterification step could reduce waste and avoid the use of toxic or difficult-to-remove reagents.

Molecular Pharmacology of Isotretinoin Anisatil

Ligand-Receptor Binding Kinetics and Thermodynamics

Specific experimental data on the binding affinity, association/dissociation rates (k-on/k-off), and thermodynamic parameters for the interaction of Isotretinoin (B22099) anisatil with retinoic acid receptors is not available in published literature.

Interaction with Retinoic Acid Receptors (RARs): Subtype Specificity (e.g., RARα, RARβ, RARγ)

No studies were found that detail the binding specificity or affinity of Isotretinoin anisatil for RARα, RARβ, or RARγ.

Interaction with Retinoid X Receptors (RXRs): Subtype Specificity (e.g., RXRα, RXRβ, RXRγ)

No studies were found that detail the binding specificity or affinity of this compound for RXRα, RXRβ, or RXRγ.

Heterodimerization Dynamics of RAR/RXR Complexes

There is no information regarding how this compound might influence the formation or dynamics of RAR/RXR heterodimers. Pharmacological effects are typically studied via the active metabolites of the parent compound, isotretinoin.

Regulation of Gene Transcription by this compound

Direct evidence of gene regulation by the specific ester this compound is absent from scientific literature. The known mechanisms pertain to isotretinoin's conversion to active metabolites.

Identification of Retinoic Acid Response Elements (RAREs)

No research has identified specific RAREs that are directly targeted or modulated by this compound.

Coregulator Recruitment and Transcriptional Activation Profiles

There are no available data on the specific coregulator proteins (coactivators or corepressors) recruited by a receptor complex bound to this compound, nor on its specific transcriptional activation profile.

Epigenetic Modifications and Gene Expression Regulation

No specific data is available for "this compound."

Non-Genomic Signaling Pathways Modulated by Retinoid Anisatil Derivatives

No specific data is available for "Retinoid Anisatil Derivatives."

Cellular Biology and Mechanism of Action Studies

Effects on Cell Differentiation Processes

Isotretinoin (B22099), a retinoid related to vitamin A, plays a significant role in modulating cellular differentiation across various cell types. ncats.iodrugbank.comiranjd.ir Its effects are mediated through the regulation of gene expression that controls cellular differentiation and proliferation in both normal and cancerous cells. ncats.io After being converted intracellularly to metabolites that act as agonists for retinoic acid receptors (RAR) and retinoid X receptors (RXR), it can alter cell differentiation processes. wikipedia.org

Retinoids are known to modify the differentiation of keratinocytes. medicaljournals.se Isotretinoin has been shown to regulate the proliferation and differentiation of these epidermal cells. chemicalbook.com Studies on cultured neonatal mouse epidermal keratinocytes revealed that isotretinoin can partially inhibit the normal differentiation process. nih.gov

The terminal differentiation of keratinocytes, a process known as cornification, is considered a specialized form of programmed cell death or apoptosis. medicaljournals.se A key molecule in this pathway is the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). medicaljournals.sescispace.com Research has demonstrated that TRAIL is involved in keratinocyte differentiation, a process that necessitates the activation of caspases. medicaljournals.sescispace.com Treatment with isotretinoin can activate TRAIL-induced signaling, which may disrupt the delicate balance between the growth and death of epidermal cells. medicaljournals.sescispace.com

The influence of isotretinoin extends to various other cell lineages beyond keratinocytes. Its effects are crucial to its therapeutic applications and are summarized in the table below.

| Cell Lineage | Effect of Isotretinoin | Research Findings |

| Sebocytes | Induces apoptosis and cell cycle arrest, leading to reduced sebum production. drugbank.comiranjd.irmedicaljournals.senih.gov | This is the primary mechanism for its effectiveness in treating acne. medicaljournals.senih.gov It also suppresses sebaceous lipid synthesis. |

| Neuroblastoma Cells | Promotes neurite outgrowth, induces cell differentiation, and inhibits proliferation. | Increases the expression of proteins such as MYCN and retinoic acid receptor-β. |

| Leukemia Cells | Induces apoptosis. medicaljournals.se | All-trans retinoic acid (ATRA), an isomer of isotretinoin, has been shown to induce TRAIL in promyelocytic leukemia cells, causing apoptosis. medicaljournals.se |

| Adrenal Cortex Cells | Inhibits corticosterone (B1669441) production and cellular proliferation. medicaljournals.se | |

| Neural Crest Cells | Induces apoptosis. medicaljournals.senih.gov | This apoptotic effect on neural crest cells is linked to the teratogenic potential of the compound. medicaljournals.senih.gov |

| Lymphoma and Melanoma Cells | Induces apoptosis. medicaljournals.se | |

| T-Cells | Did not significantly affect T-cell differentiation or cytokine secretion by lymphocytes. nih.gov |

Keratinocyte Differentiation Pathways

Regulation of Cellular Proliferation

Isotretinoin exerts significant regulatory control over cellular proliferation. ncats.iodrugbank.com Its mechanism involves altering the progression of the cell cycle and inhibiting cell division in various cell types, including both normal and neoplastic cells. nih.govncats.iodrugbank.com For instance, all vitamin A analogs tested in one study, including isotretinoin, were found to inhibit the proliferation of keratinocytes. nih.gov This anti-proliferative effect is also observed in sebocytes, where isotretinoin decreases the division rate of basal sebocytes. iranjd.ir

Furthermore, isotretinoin demonstrates antiproliferative effects in other cell lines. It has been shown to inhibit proliferation in neuroblastoma cells and adrenal cortex cells. medicaljournals.se Its ability to induce programmed cell death and regulate cell growth contributes to its antiproliferative impact on melanoma and other skin cancer cells. chemicalbook.com

Induction of Programmatic Cell Death (Apoptosis)

A primary mechanism through which isotretinoin exerts its effects is the induction of programmed cell death, or apoptosis. wikipedia.org This process is fundamental to its therapeutic action in various conditions. medicaljournals.senih.gov Isotretinoin has been shown to induce apoptosis in a wide range of cells, including sebaceous gland cells, meibomian gland cells, and various cancer cell lines. wikipedia.orgmedicaljournals.se

The induction of apoptosis by isotretinoin is a well-orchestrated process involving a cascade of molecular events. A key step is the isomerization of isotretinoin (13-cis-retinoic acid) into all-trans retinoic acid (ATRA) within cells. medicaljournals.se ATRA then binds to nuclear retinoic acid receptors (RARs), which function as transcription factors. medicaljournals.sehemonc.org This binding event leads to the upregulation of the transcription factor FoxO3a. medicaljournals.se

FoxO3a plays a pivotal role by inducing the expression of the pro-apoptotic protein Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). medicaljournals.sescispace.com Clinical relevance for this pathway has been shown by the increased expression of TRAIL in the sebaceous glands of acne patients following one week of isotretinoin therapy. nih.gov TRAIL initiates the extrinsic apoptotic pathway by binding to its death receptors, DR4 and DR5, on the cell surface. nih.govplos.org This binding leads to the recruitment and activation of caspase-8, an initiator caspase. plos.org Activated caspase-8 then triggers a downstream caspase cascade, activating effector caspases like caspase-3, which ultimately execute the apoptotic program. medicaljournals.seplos.orgneu.edu.tr Studies have confirmed a significant increase in the expression levels of TRAIL, caspase-3, and caspase-9 following treatment with isotretinoin. neu.edu.tr

The key molecules involved in this apoptotic pathway are summarized below.

| Molecule | Type / Function | Role in Isotretinoin-Induced Apoptosis |

| All-trans retinoic acid (ATRA) | Active metabolite | Isomerized from isotretinoin, binds to RARs to initiate the signaling cascade. medicaljournals.se |

| Retinoic Acid Receptors (RARs) | Nuclear receptor / Transcription factor | Activated by ATRA, they promote the transcription of genes involved in differentiation and apoptosis. medicaljournals.sehemonc.org |

| FoxO3a | Transcription factor | Upregulated by ATRA-RAR binding, it induces the expression of TRAIL. medicaljournals.se |

| TRAIL | Pro-apoptotic protein (ligand) | Binds to death receptors DR4/DR5 to initiate the extrinsic apoptotic pathway. medicaljournals.sescispace.comnih.gov |

| Caspase-8 | Initiator caspase | Recruited and activated upon TRAIL binding, it activates effector caspases. plos.org |

| Caspase-3 / Caspase-9 | Effector / Initiator caspases | Key executioners of apoptosis, their expression is increased by isotretinoin treatment. neu.edu.tr |

In addition to activating pro-apoptotic pathways, isotretinoin also influences mechanisms that protect cells from apoptosis. The cellular environment often features a balance between pro-survival and pro-apoptotic signals. In some conditions, pro-survival signaling, such as the Akt pathway, is heightened. medicaljournals.sescispace.com This pathway can maintain high levels of the anti-apoptotic protein survivin. medicaljournals.sescispace.com

Isotretinoin can shift this balance towards apoptosis. The transcription factor FoxO3a, which is induced by isotretinoin, has been shown to decrease the expression of survivin. medicaljournals.sescispace.com By downregulating this key anti-apoptotic protein, isotretinoin further facilitates the process of programmed cell death. medicaljournals.sescispace.com

Activation of Apoptotic Cascade Components (e.g., Caspases, TRAIL)

Modulation of Cellular Secretion Processes

Isotretinoin profoundly impacts the sebaceous glands, which is central to its use in dermatology. chemicalbook.com The primary effect of Isotretinoin is the reduction of the size of sebaceous glands and a significant decrease in sebum production. drugbank.com This is achieved through the induction of apoptosis, or programmed cell death, in sebaceous gland cells (sebocytes). drugbank.comwikipedia.org

The compound also directly interferes with lipid synthesis within the sebocytes. By regulating cellular differentiation and proliferation, Isotretinoin alters the process of sebum creation. drugbank.com While the precise mechanism is not fully elucidated, it is known to reduce hyperkeratinization, the excessive shedding of skin cells that can block pores. drugbank.com This multifaceted action on sebaceous glands leads to a less favorable environment for the growth of acne-causing bacteria. drugbank.com

Cellular Metabolism and Intracellular Transport of Retinoids

The biological effects of retinoids are tightly regulated by their transport and metabolism within the cell. These processes ensure that the active forms of the molecule are delivered to the appropriate cellular compartments to exert their effects.

Cellular Retinol-Binding Proteins (CRBPs) and Cellular Retinoic Acid Binding Proteins (CRABPs) are key to the intracellular management of retinoids. drugbank.com Isotretinoin itself demonstrates a low affinity for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), as well as for CRBPs. drugbank.comwikipedia.org However, its biological activity is largely attributed to its intracellular conversion into metabolites that do act as agonists for RAR and RXR nuclear receptors. wikipedia.org Tretinoin (B1684217) and 4-oxo-tretinoin, metabolites of Isotretinoin, bind to the RAR-γ receptor, which is thought to be a key part of its therapeutic action. drugbank.com

Isotretinoin (13-cis-retinoic acid) undergoes reversible isomerization to all-trans-retinoic acid (tretinoin). drugbank.com This is a critical step, as tretinoin is a potent activator of retinoid receptors. This conversion allows Isotretinoin to function as a pro-drug, with its effects being mediated by its more active metabolite.

The metabolic pathway of Isotretinoin also involves hydroxylation. It is metabolized into 4-hydroxy-13-cis-retinoic acid, which is then oxidized to 4-oxo-13-cis-retinoic acid, a major metabolite. drugbank.com This process of hydroxylation and subsequent oxidation is a key part of the catabolism and clearance of the drug from the body.

Role of Cellular Retinol-Binding Proteins (CRBPs) and Cellular Retinoic Acid Binding Proteins (CRABPs)

Interactions with Other Intracellular Signaling Cascades (e.g., IGF-1/AKT/mTORC1)

While direct evidence linking Isotretinoin anisatil to the IGF-1/AKT/mTORC1 pathway is scarce, the broader class of retinoids is known to interact with various signaling cascades. The IGF-1/AKT/mTORC1 pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in some diseases. There is emerging evidence that Isotretinoin may interact with the FoxO1 transcription factor, which could explain some of its less understood actions. drugbank.com Further research is needed to fully elucidate the complex crosstalk between retinoids and other major signaling pathways.

Impact on Neural Crest Cell Development and Behavior in Developmental Models

Retinoids are known to be potent modulators of embryonic development, and their use is tightly controlled due to their teratogenic potential. They play a critical role in the development of the nervous system and other structures derived from neural crest cells.

In developmental models, Isotretinoin has been shown to promote neurite outgrowth and cell differentiation in neuroblastoma cell lines. It also influences the expression of proteins such as MYCN and retinoic acid receptor-β. This highlights the powerful effect of retinoids on neural cell behavior and underscores the importance of their careful use.

Interactive Data Table: Key Cellular Impacts of Isotretinoin

| Cellular Process | Key Effects of Isotretinoin | References |

| Sebaceous Gland Activity | Induces apoptosis in sebocytes, reduces gland size and sebum production. | drugbank.comwikipedia.org |

| Lipid Synthesis | Significantly reduces sebum production. | drugbank.com |

| Intracellular Transport | Low affinity for CRBPs and CRABPs; converted to active metabolites. | drugbank.comwikipedia.org |

| Retinoid Metabolism | Undergoes isomerization to tretinoin and hydroxylation to 4-oxo-metabolites. | drugbank.com |

| Neural Cell Development | Promotes neurite outgrowth and differentiation in neuroblastoma cells. |

Preclinical Investigation Models and Methodologies

In Vitro Cellular Assays

In vitro cellular assays are fundamental in elucidating the mechanisms of action of isotretinoin (B22099) and its derivatives. These assays allow for controlled investigation of cellular responses, gene expression, and protein activity in a simplified environment.

Cell Line Models

Immortalized cell lines provide a consistent and reproducible system for studying the effects of retinoids. Key cell lines used in the investigation of isotretinoin include:

Immortalized Sebocytes (e.g., SEB-1, SZ95): Given that isotretinoin's primary clinical use is in the treatment of severe acne, sebocyte cell lines are critical models. Studies using SEB-1 and SZ95 sebocytes have demonstrated that isotretinoin can induce apoptosis (programmed cell death) and cell cycle arrest, which are believed to contribute to its sebum-suppressive effects. nih.gov For instance, treatment of SEB-1 sebocytes with isotretinoin leads to a significant decrease in cell viability in a dose- and time-dependent manner. nih.gov This is associated with an increase in the expression of the pro-apoptotic protein TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). nih.gov Furthermore, isotretinoin has been shown to enhance the expression of FoxO1 in SZ95 human sebocytes. However, it's noteworthy that some studies have reported conflicting results in short-term exposures of immortalized sebocytes to isotretinoin. nih.gov

Keratinocytes: These cells, which constitute the primary cell type of the epidermis, are also used to study the effects of retinoids on skin biology. Research has shown that isotretinoin can enhance the expression of FoxO1 in primary human keratinocytes.

Embryonal Carcinoma Cells and Neuroblastoma Cells: The teratogenic potential of isotretinoin is a significant concern, and embryonal carcinoma cells and neuroblastoma cell lines are utilized to understand the underlying mechanisms. bund.de Studies have shown that isotretinoin induces apoptosis in these cell types, which is thought to be a key factor in its developmental toxicity. bund.de Isotretinoin has been observed to promote neurite outgrowth, cell differentiation, and inhibit proliferation in neuroblastoma cell lines. ncats.io

Table 1: Effects of Isotretinoin in Various Cell Line Models

| Cell Line Model | Key Findings | Reference(s) |

|---|---|---|

| SEB-1 Sebocytes | Induces apoptosis and cell cycle arrest; increases TRAIL expression. | nih.gov |

| SZ95 Sebocytes | Enhances the expression of the transcription factor FoxO1. | |

| Primary Human Keratinocytes | Enhances the expression of FoxO1. | |

| Neuroblastoma Cells | Promotes neurite outgrowth, cell differentiation, and inhibits proliferation. | ncats.io |

| Neural Crest Cells | Highly susceptible to isotretinoin-induced apoptosis. |

Primary Cell Culture Systems

Primary cell cultures, derived directly from tissues, offer a model that more closely resembles the in vivo environment compared to immortalized cell lines.

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a valuable tool for studying the activation of specific signaling pathways and receptors. nih.govsci-hub.se In the context of isotretinoin, these assays are particularly useful for investigating its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are key mediators of retinoid action. medicines.org.uk

Isotretinoin itself has a low affinity for RARs and RXRs but is considered a prodrug that is metabolized into active forms like all-trans-retinoic acid (ATRA), which then bind to these receptors. bund.de Reporter gene assays can be designed where a reporter gene (e.g., luciferase) is placed under the control of a retinoic acid response element (RARE). medicines.org.uk When cells are treated with a compound that activates RARs, the receptor binds to the RARE and drives the expression of the reporter gene, leading to a measurable signal. medicines.org.uk This allows for the quantification of receptor activation and the screening of compounds for their retinoid activity. medicines.org.uk

Proteomic Analyses of Cellular Responses

Proteomic analyses would involve techniques like mass spectrometry to identify and quantify changes in the proteome of cells treated with the compound. This could reveal alterations in the levels of proteins involved in key cellular processes such as apoptosis, cell cycle regulation, and lipid metabolism, corroborating findings from gene expression studies. For example, proteomic analysis of sebocytes could identify specific changes in the abundance of enzymes involved in sebum production following treatment.

In Vivo Animal Models for Mechanistic Elucidation (non-human)

Animal models are indispensable for understanding the systemic effects and mechanisms of action of a compound in a whole organism. jrmds.in

Studies in rats have been conducted to investigate the effects of isotretinoin. For example, oral administration of isotretinoin to rats has been associated with a dose-related increase in the incidence of pheochromocytoma. In another study, isotretinoin administration to rats accelerated mast cell accumulation in wounded areas, suggesting an effect on wound healing. The teratogenic effects of isotretinoin have also been studied in rats, with findings indicating that the timing of administration during gestation influences the type of palate malformations observed.

In rabbits, isotretinoin treatment has been shown to cause thinning of the nasal mucosa and epithelium, a decrease in cilia and goblet cells, and increased inflammation. Hadford miniature pigs have also been used as a model, with one study finding no significant differences in wound healing rates between isotretinoin-treated and control groups. In mouse embryos and primary cell cultures, isotretinoin has been shown to cause significant growth retardation. bund.de

Table 3: Findings from In Vivo Animal Models Treated with Isotretinoin

| Animal Model | Key Findings | Reference(s) |

|---|---|---|

| Rats | Dose-related increase in pheochromocytoma; accelerated mast cell accumulation in wounds; teratogenic effects on palate development. | |

| Rabbits | Thinning of nasal mucosa and epithelium; decreased cilia and goblet cells; increased inflammation. | |

| Hadford Miniature Pigs | No significant differences in wound healing rates observed in one study. | |

| Mice (embryos) | Significant overall growth retardation. | bund.de |

| Bovine (oocytes) | Improved maturation and fertilization rates of oocytes in vitro. |

Murine Models for Retinoid Pathway Studies

Murine models are fundamental in studying the mechanisms of action of retinoids due to the high degree of genetic conservation in the retinoid signaling pathway between mice and humans. Researchers utilize various genetically modified mouse strains to elucidate the specific roles of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). For a novel compound like a hypothetical "Isotretinoin anisatil," initial studies would likely involve wild-type mice to establish a baseline of its effects.

Subsequently, knockout mice, which lack one or more specific retinoid receptors (e.g., RARα, RARβ, RARγ), would be employed to determine the receptor subtype(s) through which the compound mediates its biological effects. For instance, if the compound's activity is diminished in RARα knockout mice, it would suggest a primary interaction with this receptor subtype. Transgenic mice that overexpress certain receptors or carry reporter genes (e.g., a β-galactosidase gene linked to a retinoic acid response element) are also invaluable for visualizing where and when the compound activates gene transcription in vivo.

Other Relevant Vertebrate Models for Developmental Biology

Beyond murine models, other vertebrate systems offer unique advantages for studying the developmental effects of new retinoids. The zebrafish (Danio rerio) is a powerful model due to its external fertilization, rapid embryonic development, and optical transparency. These features allow for real-time observation of organogenesis and the immediate and direct visualization of any teratogenic effects of a test compound.

The African clawed frog (Xenopus laevis) is another classical model in developmental biology. Its large, robust embryos are well-suited for embryological manipulations and microinjections. Studies in Xenopus can provide critical insights into how a novel retinoid might interfere with early developmental processes such as neural crest cell migration and craniofacial development, which are known to be sensitive to retinoid signaling.

Biochemical and Histological Analyses in Animal Tissues

Following in vivo studies, detailed biochemical and histological analyses of tissues from treated animals are crucial. Biochemical assays would be performed to quantify the expression levels of genes known to be regulated by retinoids. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting would be used to measure changes in mRNA and protein levels, respectively, for retinoid-responsive genes in various tissues like the skin, liver, and embryonic structures.

Histological analysis involves the microscopic examination of stained tissue sections to identify cellular changes. For a new retinoid, tissues would be examined for evidence of therapeutic effects (e.g., changes in epidermal differentiation in a skin model) as well as any signs of toxicity. Specific staining techniques, such as immunohistochemistry, can be used to detect the localization of specific proteins affected by the compound, providing a more detailed picture of its cellular mechanism of action.

Comparative Chemical Biology of Retinoid Derivatives

Structure-Activity Relationship (SAR) Analysis of a Hypothetical Isotretinoin (B22099) Derivative vs. Parent Isotretinoin

The structure-activity relationship (SAR) of retinoids is a well-studied field, focusing on how modifications to the basic retinoid structure affect biological activity. Isotretinoin (13-cis-retinoic acid) possesses a specific three-dimensional structure that dictates its interaction with nuclear receptors.

A hypothetical derivative like "Isotretinoin anisatil" would likely be an ester, where the carboxylic acid group of Isotretinoin is linked to an anisatil moiety. The SAR analysis would focus on several key aspects:

Receptor Binding: The free carboxylic acid group of retinoic acids is crucial for high-affinity binding to Retinoic Acid Receptors (RARs). Esterification of this group, as in a hypothetical "this compound," would likely abolish or significantly reduce direct binding to RARs.

Isomerization: The 13-cis configuration of Isotretinoin is less active than the all-trans configuration (Tretinoin) at the receptor level. The biological activity of Isotretinoin is partly dependent on its in vivo isomerization to Tretinoin (B1684217). The addition of a bulky anisatil group could sterically hinder this isomerization, potentially altering the activity profile.

Physicochemical Properties: The anisatil group would increase the lipophilicity of the molecule compared to the parent Isotretinoin. This could alter its absorption, distribution, metabolism, and excretion (ADME) properties, influencing its bioavailability and tissue distribution.

| Compound | Key Structural Feature | Implication for Activity |

| Isotretinoin | 13-cis configuration, free carboxylic acid | Lower direct RAR affinity than Tretinoin; requires isomerization for full activity. |

| Hypothetical this compound | Esterified carboxylic acid | Likely inactive as a direct RAR ligand; would require metabolic cleavage to release active Isotretinoin/Tretinoin. |

Comparison with Other Synthetic Retinoids

The field of retinoid chemistry has produced several synthetic derivatives with distinct receptor selectivity profiles and therapeutic applications.

Retinoid activity is primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, γ).

Tretinoin (All-trans-retinoic acid) and Alitretinoin (9-cis-retinoic acid) are pan-agonists. Tretinoin binds to all three RAR subtypes, while Alitretinoin is the only known natural high-affinity ligand for both RARs and RXRs.

Adapalene is a third-generation synthetic retinoid that exhibits high selectivity for RARβ and RARγ over RARα. Its rigid, aromatic structure contributes to this selectivity.

Bexarotene is a highly selective RXR agonist (a "rexoid"), with minimal to no binding to RARs. This unique selectivity profile leads to a different spectrum of biological effects.

A hypothetical "this compound," being an ester prodrug, would have no intrinsic receptor affinity itself. Its activity would depend on the profile of the active metabolite (Isotretinoin and its isomers) released after hydrolysis.

| Retinoid | Receptor Family | Subtype Selectivity |

| Tretinoin | RAR | Pan-agonist (α, β, γ) |

| Alitretinoin | RAR, RXR | Pan-agonist (α, β, γ) |

| Adapalene | RAR | Selective for β and γ |

| Bexarotene | RXR | Selective agonist |

The differential receptor selectivity of synthetic retinoids translates into distinct molecular and cellular outcomes.

RAR-mediated effects (Tretinoin, Adapalene): Activation of RAR/RXR heterodimers modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. These effects are central to their use in dermatology for treating acne and photoaging. Adapalene's selectivity may contribute to a different side-effect profile compared to non-selective RAR agonists.

RXR-mediated effects (Bexarotene): Activation of RXR homodimers or permissive RXR heterodimers (e.g., with PPAR, LXR) regulates a different set of genes. These are involved in apoptosis induction in cancer cells, lipid metabolism, and inflammation.

Pan-agonism (Alitretinoin): By activating both RAR and RXR pathways, Alitretinoin influences a broader range of cellular processes, which is leveraged in the treatment of conditions like hand eczema and Kaposi's sarcoma.

The cellular effects of a hypothetical "this compound" would be contingent on its conversion to active retinoids and would thus be expected to mirror the known effects of Isotretinoin, including modulation of sebaceous gland activity and normalization of keratinization.

Differential Receptor Selectivity and Affinity

Prodrug Potential and Metabolic Activation of Retinoid Anisatil Derivatives

The concept of a retinoid anisatil derivative inherently suggests a prodrug strategy. Prodrugs are inactive compounds that are metabolized in the body to release an active parent drug.

Rationale for a Prodrug Approach:

Improved Bioavailability: Esterification can increase lipophilicity, potentially enhancing absorption through the gastrointestinal tract or skin.

Modified Pharmacokinetics: A prodrug can be designed to have a slower, more sustained release of the active compound, leading to more stable plasma concentrations and potentially a wider therapeutic window.

Targeted Delivery: In some cases, prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues, thereby targeting the drug's effect.

Metabolic Activation: An "this compound" would require enzymatic hydrolysis of the ester bond to release Isotretinoin and an anisatil-related molecule. This hydrolysis would likely be carried out by esterase enzymes present in the plasma, liver, and other tissues. The rate of this conversion would be a critical determinant of the prodrug's pharmacokinetic profile.

The metabolic fate of the released anisatil moiety would also need to be considered in a full evaluation of such a compound.

Advanced Research Methodologies and Translational Research Foundations

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools to predict and analyze the interactions of small molecules with biological targets, offering insights that guide further experimental research.

Ligand Docking and Molecular Dynamics Simulations of Receptor Interactions

The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.goviranjd.ir Computational docking simulations are employed to predict how a ligand, such as a retinoid, fits into the binding site of its receptor and to estimate the strength of this interaction (binding affinity). nih.govvu.edu.au

For instance, computational studies have been used to investigate the binding possibilities of naturally occurring retinoids to RXRs. nih.gov Such simulations can assess the binding affinities and explore the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. google.com These studies have shown good correlation with experimentally determined binding affinities for various retinoids with RARs and RXRs. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a view of the complex's stability and conformational dynamics under simulated physiological conditions. google.com This technique can confirm the stability of the binding predicted by docking and reveal how the receptor's conformation might change upon ligand binding to initiate a biological response. vu.edu.augoogle.com For a compound like Isotretinoin (B22099) anisatil, these simulations would be crucial to understand how its bulkier anisatil group might influence its binding profile to RAR and RXR isoforms compared to its parent compound, isotretinoin.

Predictive Modeling of Metabolic Pathways

Isotretinoin undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, including CYP2C8, CYP2C9, CYP3A4, and CYP2B6. nih.gov Its major metabolite is 4-oxo-isotretinoin. drugbank.comresearchgate.net Predictive modeling of metabolic pathways uses computational tools to foresee how a new chemical entity will be metabolized based on its structure.

These models can predict which CYP isoenzymes are likely to metabolize Isotretinoin anisatil and what potential metabolites might be formed. For example, studies on isotretinoin have shown that it can induce the expression of certain CYP enzymes, such as CYP3A4, which in turn accelerates its own metabolism. nih.gov Predictive models could help determine if this compound shares this property. Such in silico predictions are invaluable for designing subsequent in vitro and in vivo pharmacokinetic studies. researchgate.net

Quantitative Omics Approaches (e.g., Metabolomics, Lipidomics)

Omics technologies offer a high-throughput, holistic view of the molecular changes within a biological system in response to a stimulus.

Metabolomics and lipidomics are powerful tools for identifying and quantifying large numbers of small molecules (metabolites) and lipids in a biological sample. frontiersin.org These approaches have been applied to understand the mechanism of action of isotretinoin.

In a study using a rabbit acne model, untargeted metabolomics based on ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS) was used to characterize skin metabolite changes. frontiersin.org The research identified 98 differential metabolites in the acne model compared to controls, with the largest proportion being organic acids, lipid metabolites, and organic heterocyclic compounds. frontiersin.org Isotretinoin treatment was found to normalize a subset of these metabolites, including lysophosphatidylcholine (B164491) (LPC) 18:1, phosphatidylcholine (PC) 18:1, and PC (16:0/16:0). frontiersin.org

Table 1: Metabolites Normalized by Isotretinoin in a Rabbit Acne Model

| Metabolite Class | Normalized Metabolite |

|---|---|

| Lipids | LPC 18:1 |

| PC 18:1 | |

| PC (16:0/16:0) | |

| Vitamins | Vitamin E |

| Organic Acids | Mesaconic Acid |

| Purines | Uric Acid |

| Pyrimidines | Dihydrothymine |

| Catecholamines | MHPG-sulfate |

Data sourced from a study on isotretinoin in a rabbit acne model. frontiersin.org

A subsequent lipidomics study on a similar model identified 299 significantly different lipid metabolites, primarily ceramides (B1148491) (Cer), phosphatidylethanolamines (PE), and phosphatidylcholines (PC). nih.gov Isotretinoin treatment led to the normalization of 25 of these lipid metabolites, including various species of ceramides, sphingomyelin (B164518) (SM), and zymosterol (B116435) (ZyE). nih.gov

Table 2: Selected Lipid Classes Normalized by Isotretinoin in a Rabbit Acne Model

| Lipid Class | Number of Normalized Species |

|---|---|

| Ceramides (Cer) | 7 |

| Sphingomyelin (SM) | 5 |

| Zymosterol (ZyE) | 3 |

| Phosphatidylethanolamine (PE) | 2 |

| Triglyceride (TG) | 2 |

| Phosphatidylcholine (PC) | 1 |

Data from an untargeted lipidomics analysis showing the number of distinct molecular species within each class that were normalized by isotretinoin treatment. nih.gov

These quantitative omics approaches could be applied to this compound to build a detailed picture of its metabolic impact and mechanism of action at the molecular level.

Advanced Imaging Techniques for Cellular Localization and Dynamics

Visualizing the subcellular distribution of a drug is key to understanding its mechanism of action. Because retinoids are naturally fluorescent, they are amenable to advanced, label-free imaging techniques.

Two-photon microscopy (TPM) is a non-invasive imaging technology that can monitor biomolecules within tissues at subcellular resolution. nih.gov It has been used to visualize retinyl ester storage structures in retinal pigment epithelium (RPE) cells, taking advantage of the intrinsic fluorescence of these compounds when excited at approximately 730 nm. nih.gov This technique allows for the dynamic monitoring of retinoid localization and trafficking in living cells and tissues. nih.gov

Raman microscopy is another powerful label-free imaging technique that provides detailed chemical information based on the vibrational properties of molecules. biorxiv.orgresearchgate.net It can be used to create biochemical maps of organelles within a single cell and can distinguish between different types of lipids, such as triglycerides and retinyl esters, within lipid droplets. biorxiv.orgbiorxiv.org Studies have used Raman imaging to monitor intracellular retinoid metabolism in normal and cancer cells, identifying the localization of retinoids in lipid droplets, mitochondria, and the nucleus. biorxiv.orgresearchgate.netbiorxiv.org

Fluorescently-tagged analogues have also been developed to act as probes for imaging retinoid signaling pathways. acs.org These synthetic analogues are designed to mimic the biological activity of natural retinoids while possessing enhanced photostability and fluorescence, allowing their localization to be tracked over time within cellular compartments like the nucleus. acs.org Such advanced imaging strategies would be invaluable for determining the cellular uptake, distribution, and target engagement of this compound.

Development of Biosensors and Reporter Systems for Retinoid Activity

Biosensors are engineered molecular devices that can detect and report the presence or activity of a specific molecule. Genetically-encoded biosensors have been designed to measure retinoid activity within living cells.

One such system is a three-hybrid sensor designed to detect retinoic acid. nih.gov This system uses the retinoid X receptor (RXR) as a "bait" protein. When a retinoid ligand binds to RXR, it induces a conformational change that promotes the interaction with a "prey" protein, a transcriptional coactivator. This interaction then activates a reporter gene, producing a measurable signal (e.g., fluorescence or luminescence) that is proportional to the concentration of the active retinoid. nih.gov

Electrochemical biosensors represent another approach. For example, a highly sensitive biosensor was developed for retinol-binding protein (RBP), which is a surrogate marker for retinol (B82714) levels. researchgate.net These sensors use specific antibodies (as biorecognition elements) immobilized on an electrode surface to capture the target protein, generating an electrical signal upon binding. researchgate.net

Such biosensor and reporter systems could be adapted to specifically detect this compound or its active metabolites. They would enable high-throughput screening of compound libraries, facilitate the optimization of retinoid-based drug candidates, and allow for the real-time monitoring of retinoid signaling dynamics in response to various stimuli.

Future Research Trajectories for Isotretinoin Anisatil

Elucidating Undefined Aspects of Retinoid Anisatil Molecular Mechanisms

The precise molecular mechanisms of isotretinoin (B22099) anisatil remain largely undefined. While it is known to be a retinoid, the specifics of its interactions with nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are not fully characterized. genome.jp Isotretinoin itself has a low affinity for these receptors but is thought to be converted intracellularly into metabolites that act as agonists. wikipedia.org Future research should focus on determining if isotretinoin anisatil acts as a prodrug, being metabolized to active forms, or if it possesses its own intrinsic activity at these receptors. Comparative binding affinity studies with isotretinoin and other retinoids would be crucial. Furthermore, investigating its influence on the expression of genes that control cellular differentiation and proliferation will be essential to understanding its biological effects. ncats.io

Exploring Potential for Novel Biological Probes

The unique structure of this compound, featuring a p-methoxyphenacyl ester, suggests its potential use as a novel biological probe. medkoo.comnih.gov This chemical moiety could be modified to incorporate fluorescent tags or photoaffinity labels, allowing researchers to track its distribution, metabolism, and target engagement within cells and tissues. Such probes would be invaluable in studying retinoid signaling pathways with high spatial and temporal resolution. Developing these tools could help to visualize the compound's journey from administration to its site of action, providing insights that are not achievable through conventional biochemical assays alone.

Investigation of Metabolic Stability and Biotransformation in Model Systems

A thorough investigation into the metabolic stability and biotransformation of this compound is a critical research trajectory. The metabolism of its parent compound, isotretinoin, involves several cytochrome P450 (CYP) isoforms, including CYP2C8, CYP2C9, CYP3A4, and CYP2B6, leading to metabolites like 4-oxo-isotretinoin. fda.govdrugs.com It is crucial to determine how the "anisatil" group influences this metabolic pathway. In vitro studies using liver microsomes and hepatocytes from various species, including humans, would provide initial data on its metabolic fate. Subsequent in vivo studies in animal models would be necessary to understand its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This knowledge is fundamental for any potential therapeutic development.

Designing Next-Generation Retinoid Analogues with Tailored Biological Profiles

The structural information of this compound can serve as a scaffold for designing next-generation retinoid analogues. medkoo.comnih.gov By modifying the ester linkage or the aromatic ring of the anisatil group, it may be possible to create new compounds with tailored biological profiles. dermatologyandlasersurgery.com For instance, modifications could aim to enhance receptor selectivity, improve metabolic stability, or reduce off-target effects. dermatologyandlasersurgery.comsemanticscholar.org A systematic structure-activity relationship (SAR) study would be instrumental in identifying which structural features are key to its biological activity. This approach could lead to the development of retinoids with improved therapeutic indices for a variety of applications.

Expanding Fundamental Understanding of Retinoid Signaling Networks in Diverse Biological Systems

Research into this compound can contribute to a broader understanding of retinoid signaling networks. Retinoids are known to influence a wide array of biological processes, including cell growth, differentiation, and apoptosis. iranjd.irmdpi.com By studying the effects of this compound in diverse biological systems, from cell culture models to whole organisms, researchers can uncover novel aspects of retinoid biology. For example, its impact on non-canonical signaling pathways or its interaction with other nuclear receptors could reveal previously unknown regulatory mechanisms. medicaljournals.se This expanded knowledge would not only be relevant to dermatology but could also have implications for oncology and developmental biology. semanticscholar.org

Q & A

Basic Research Questions

What are the critical methodological considerations when designing cohort studies to assess isotretinoin's psychiatric adverse effects?

Cohort studies evaluating psychiatric risks (e.g., depression, suicide) must prioritize prospective designs with standardized endpoints, validated questionnaires, and long-term follow-up. For example, studies should stratify participants by baseline mental health status and include control groups (e.g., acne patients treated with antibiotics) to isolate isotretinoin-specific effects . Sampling methods must account for prescriber bias, as patients prescribed isotretinoin are often closely monitored, potentially skewing risk estimates . Additionally, longitudinal data collection (pre-, during, and post-treatment) is critical to distinguish treatment-emergent effects from pre-existing conditions .

What methodologies are recommended for monitoring isotretinoin-induced metabolic changes in clinical trials?

Laboratory monitoring should include lipid profiles (triglycerides, cholesterol), hepatic enzymes (ALT, AST), and hematologic parameters. Meta-analyses suggest using baseline measurements and periodic testing (e.g., every 4–8 weeks) to track trends. For example, isotretinoin increases mean triglycerides to 119.98 mg/dL (99% CI: 98.58–141.39) and total cholesterol to 184.74 mg/dL (99% CI: 178.17–191.31) . However, routine monthly testing may not be necessary for most patients, as severe abnormalities are rare (<5% incidence) . Statistical models should employ random-effects analyses to account for heterogeneity across studies.

How can researchers ensure reproducibility in studies investigating isotretinoin's teratogenicity and pregnancy prevention programs (PPPs)?

Reproducibility requires transparent reporting of PPP compliance metrics, such as contraceptive use, pregnancy testing, and prescriber verification protocols. European studies show only 6–26% of isotretinoin users adhere fully to PPPs, with pregnancy incidence at 0.2–1.0 per 1,000 women . Methodologies should integrate pharmacy databases, patient surveys, and clinician audits to evaluate real-world adherence. Case-control designs with multivariable-adjusted logistic regression (e.g., adjusting for tetracycline use) are recommended to control confounders .

Advanced Research Questions

How can contradictory findings on isotretinoin’s association with depression be resolved across study designs?

Contradictions arise from retrospective vs. prospective designs. Retrospective analyses often report elevated depression risk (RR = 1.39, 95% CI: 1.05–1.84), while prospective studies show no association (RR = 0.85, 95% CI: 0.60–2.21) . To reconcile these, researchers should:

- Conduct sensitivity analyses to adjust for selection bias (e.g., prescriber screening for mental health risks).

- Use standardized tools like the Beck Depression Inventory (BDI) to reduce measurement variability.

- Perform subgroup analyses by dose, treatment duration, and baseline acne severity.

Meta-regression can further explore heterogeneity sources (e.g., geographic differences in PPP adherence) .

What experimental approaches validate isotretinoin’s mechanism of action on sebaceous glands and inflammatory mediators?

Isotretinoin upregulates neutrophil gelatinase-associated lipocalin (NGAL), which correlates with reduced sebum and Propionibacterium acnes counts . Mechanistic studies should:

- Use in vitro sebocyte cultures to track NGAL expression under isotretinoin exposure.

- Measure IL-1β levels in skin biopsies to assess cytokine-mediated pathways.

- Employ longitudinal sampling in clinical trials to establish temporal relationships (e.g., NGAL increases precede sebum reduction by 4 weeks) .

What statistical strategies address confounding in population-based studies linking isotretinoin to inflammatory bowel disease (IBD)?

Large-scale cohort studies with ICD-coded data require multivariable-adjusted models to control for comorbidities (e.g., Charlson Index) and concurrent medications. For example, a Korean study found isotretinoin exposure increased IBD risk (OR = 1.20, 95% CI: 1.10–1.30) after adjusting for tetracycline use . Propensity score matching or instrumental variable analysis can further mitigate confounding by indication. Sensitivity analyses excluding patients with prior gastrointestinal symptoms are critical to strengthen causality.

Data Contradiction Analysis

Methodological Recommendations

- Experimental Design : Prioritize prospective cohort studies with pre-specified endpoints and active comparator groups (e.g., antibiotics).

- Data Synthesis : Use random-effects meta-analyses to account for heterogeneity (I² > 50% indicates high variability) .

- Confounder Control : Apply multivariable regression, propensity scoring, or Mendelian randomization in observational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.